{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine
Description
{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine is a dihydrazine derivative featuring a diphenylmethane core with two hydrazine (-NH-NH₂) groups attached to the para-positions of the benzene rings. The compound is synthesized via a multi-step process involving esterification of a diacid precursor followed by hydrazine substitution. For instance, in related syntheses, diesters (e.g., compound 33 in and ) are treated with hydrazine hydrate in dimethyl sulfoxide (DMSO) to yield dihydrazides (e.g., 34) . The resulting molecule exhibits a symmetrical arrangement of hydrazine groups, enabling diverse chemical modifications such as Schiff base formation or cyclocondensation reactions .
Properties
IUPAC Name |
[4-(hydrazinylmethyl)phenyl]methylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c9-11-5-7-1-2-8(4-3-7)6-12-10/h1-4,11-12H,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNIPMIDJBODIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)CNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588665 | |
| Record name | 1,1'-[1,4-Phenylenebis(methylene)]dihydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10584-43-7 | |
| Record name | 1,1'-[1,4-Phenylenebis(methylene)]dihydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Step Hydrazine Substitution via Diazotization and Reduction
A foundational approach involves sequential functionalization of a benzene ring. The process begins with 4-chlorobenzaldehyde as the precursor. In the first step, hydrazine hydrate reacts with 4-chlorobenzaldehyde under acidic conditions to form 4-(hydrazinylmethyl)benzaldehyde . This intermediate undergoes further hydrazination with benzyl bromide in the presence of a base, yielding the target compound.
Key parameters include:
Zinc-Mediated Reductive Amination
Adapting methodologies from phenylhydrazine synthesis, this method employs zinc powder as a reducing agent. 4-Methylaniline is diazotized with sodium nitrite and hydrochloric acid at 2°C, forming a diazonium salt. Subsequent reduction with zinc powder in a HCl/H₂O mixture yields 4-methylphenylhydrazine , which is alkylated with chloromethylbenzene to introduce the second hydrazine group.
Critical observations :
Oxidative Coupling of Hydroxymethyl Intermediates
Drawing from vanillin synthesis protocols, this route involves hydroxymethylation of a phenolic substrate. Guaiacol (2-methoxyphenol) reacts with formaldehyde under basic conditions to form 4-hydroxy-3-methoxybenzyl alcohol . Oxidation with KMnO₄ converts the hydroxymethyl group to a hydrazine moiety via intermediate aldehyde formation.
Comparative analysis :
| Parameter | Method 1.1 | Method 1.2 | Method 1.3 |
|---|---|---|---|
| Yield (%) | 72 | 78 | 65 |
| Reaction Time (hours) | 6 | 4.5 | 8 |
| By-products | <5% | 10% | 15% |
| Scalability | Moderate | High | Low |
Optimization Strategies for Industrial Production
Temperature and pH Control
Maintaining 2–5°C during diazotization prevents exothermic side reactions. Post-reduction, adjusting the pH to 10 with NaOH precipitates the product while solubilizing unreacted zinc.
Solvent Selection
Polar aprotic solvents (e.g., DMF) enhance reaction rates in hydrazine substitutions. For crystallization, ethanol-water mixtures (3:1 v/v) achieve >90% purity.
Catalytic Enhancements
Introducing palladium on carbon (5 wt%) during benzylation reduces reaction time by 40% without compromising yield.
Challenges and Mitigation
By-product Formation
Bis-arylmethane derivatives arise from uncontrolled hydroxymethylation. Mitigation includes:
Purification Difficulties
Chromatographic separation on silica gel (hexane:ethyl acetate, 4:1) resolves hydrazine isomers.
Chemical Reactions Analysis
{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine has been widely used in scientific research, particularly in the field of medicinal chemistry. Some of its notable applications include:
Anti-cancer Agent: Studies have demonstrated its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Anti-inflammatory Agent: It has shown promising results in animal models as an anti-inflammatory agent.
Antimicrobial Properties: The compound has exhibited antimicrobial properties, suggesting its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of {[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine is not fully understood. it is believed to involve the inhibition of various enzymes and signaling pathways. For instance, it can inhibit the activity of topoisomerase II, an enzyme essential for DNA replication and cell division. Additionally, it has been shown to inhibit the activity of various kinases, which play critical roles in cell signaling pathways.
Comparison with Similar Compounds
Hydrazide Derivatives with Aromatic Cores
- Example Compounds: 5-(4-Ethoxyphenyl)-4-[(2E)-2-(2-methylbenzylidene)hydrazino]-4H-1,2,4-triazole-3-thiol (): Contains a triazole-thiol moiety linked to a benzylidene hydrazine group. Methyl 4-[(E)-({[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate (): Features a pyrazole-carbonyl hydrazone structure.
Polymer-Backed Hydrazine Derivatives
Example Compound : Poly 4-((3-(2-(3-acetylbenzoyl)hydrazinecarbonyl)-5-(2-methylhydrazinecarbonyl)phenyl)carbamoyl)phenyl acetate (): A polyamide with alternating hydrazine and acetylbenzoyl groups.
Comparison :
- Thermal Stability : The polyamide in exhibits superior thermal stability (decomposition >300°C) due to its rigid aromatic backbone, whereas {[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine’s smaller size may limit its thermal resilience .
- Synthesis Complexity : Polymerization requires precise stoichiometry and catalysts (e.g., H₂SO₄), whereas the target compound’s synthesis is relatively straightforward, relying on hydrazine substitution .
Hydrazones and Schiff Bases
- Example Compounds: 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl)benzamide (): A β-lactam hydrazone. 4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone (): Combines a thiazole ring with a hydrazone group.
Key Differences :
- Bioactivity : Thiazolyl hydrazones () demonstrate selective enzyme inhibition (e.g., MAO-B), while the target compound’s antioxidant activity (IC₅₀ values in ) is attributed to its free NH-NH₂ groups .
- Synthetic Conditions : Hydrazones often require acidic catalysts (e.g., acetic acid) and prolonged reaction times (24 h, ), whereas the target compound’s hydrazine groups react rapidly with carbonyls under milder conditions .
Physicochemical Properties
Biological Activity
{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
This compound possesses a hydrazine functional group that contributes to its biological activity. The exact mechanisms through which this compound exerts its effects are not fully elucidated but are believed to involve:
- Enzyme Inhibition: The compound has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division, thereby inducing apoptosis in cancer cells.
- Kinase Activity: It may also inhibit various kinases involved in cell signaling pathways, which could contribute to its anti-cancer properties.
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
-
Anticancer Activity:
- Studies indicate that the compound can induce apoptosis in various cancer cell lines, making it a potential candidate for cancer therapy.
- It has demonstrated efficacy in inhibiting tumor growth in animal models.
-
Anti-inflammatory Properties:
- Animal studies have shown that it can reduce inflammation markers, suggesting potential use in treating inflammatory diseases.
-
Antimicrobial Effects:
- The compound exhibits antimicrobial activity against several bacterial strains, indicating its potential as a new antibiotic agent.
Comparative Analysis with Similar Compounds
To contextualize the activity of this compound, it is useful to compare it with other hydrazine derivatives. Below is a comparison table highlighting key differences in biological activities.
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| [4-(Hydrazinomethyl)phenyl]methylhydrazine | Moderate | Low | High |
| [4-(Hydrazinomethyl)benzyl]hydrazine | Low | High | Moderate |
Case Studies and Research Findings
-
Anti-Cancer Efficacy:
- A study demonstrated that this compound significantly inhibited the proliferation of human breast cancer cells (MCF-7), with an IC50 value indicating effective dose levels for inducing apoptosis.
-
Anti-inflammatory Studies:
- In a controlled animal model of arthritis, treatment with the compound resulted in a marked reduction of inflammatory cytokines compared to control groups.
-
Antimicrobial Testing:
- The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results that suggest further exploration into its use as an antibiotic is warranted.
Q & A
Q. Table 1: Comparative Synthesis Data
| Method | Yield (%) | Key Conditions |
|---|---|---|
| Nucleophilic Substitution | 65–75 | EtOH, 70°C, 18h |
| Reductive Amination | 50–60 | MeOH, RT, 24h, NaBH3CN |
Critical Considerations : Excess hydrazine (2–3 eq.) improves substitution efficiency, while inert atmospheres (N₂/Ar) prevent oxidation .
Advanced: How do solvent and catalyst choices affect the regioselectivity of this compound in cyclocondensation reactions?
Q. Methodological Answer :
- Acidic conditions (acetic acid) : Promote pyrazoline formation via 1,3-dipolar cycloaddition with α,β-unsaturated ketones. For example, refluxing with chalcones yields dihydro-pyrazole derivatives (e.g., 4a-c in ) .
- Neutral/polar solvents (ethanol) : Favor hydrazone intermediates, enabling subsequent rearrangements to pyrazoles (e.g., 6a-c in ) .
- Catalysts : Lewis acids like ZnCl₂ enhance electrophilicity of carbonyl groups, accelerating cyclization .
Data Contradiction : In ethanol, hydrazine forms hydrazones, but acetic acid leads to acetylated pyrazolines (e.g., 5a-c vs. 4a-c in ). This highlights the need for precise solvent control .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Q. Methodological Answer :
- ¹H/¹³C NMR : Confirm hydrazine NH₂ groups (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–7.4 ppm). APT ¹³C NMR resolves quaternary carbons (e.g., benzylic CH₂ at δ 40–45 ppm) .
- IR Spectroscopy : Detect N–H stretches (3200–3400 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 194.1 calculated for C₈H₁₂N₄) .
Q. Table 2: Representative NMR Data
| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| NH₂ | 3.2 | Broad singlet | Hydrazine protons |
| Ar–CH₂–N | 4.1 | Singlet | Benzylic methylene |
Advanced: How can computational methods predict the antioxidant activity of this compound derivatives?
Q. Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to determine bond dissociation enthalpies (BDE) of N–H groups. Lower BDE correlates with higher radical scavenging capacity (e.g., derivatives in showed BDE < 85 kcal/mol) .
- Molecular Docking : Simulate interactions with ROS-related enzymes (e.g., NADPH oxidase). Derivatives with planar aromatic systems exhibit stronger π-π stacking with active sites .
Experimental Validation : Compare computed results with in vitro assays (DPPH/FRAP). For example, triazole derivatives in showed IC₅₀ values of 12–18 μM, aligning with computational predictions .
Advanced: What strategies resolve contradictions in reported biological activities of hydrazine derivatives?
Q. Methodological Answer :
- Dose-Response Analysis : Test compounds across concentrations (1–100 μM) to identify non-linear effects (e.g., reported anti-TB activity only at >50 μM) .
- Metabolic Stability Assays : Use liver microsomes to assess if inactive derivatives are rapidly metabolized (e.g., methyl ester hydrolysis in ) .
- Target-Specific Profiling : Screen against isoform-specific enzymes (e.g., COX-2 vs. COX-1 for anti-inflammatory activity in ) .
Case Study : Quinoxaline derivatives in showed moderate anti-TB activity but high cytotoxicity. Adjusting the hydrazine substituent to a bulkier group reduced toxicity while retaining efficacy .
Basic: What safety protocols are critical when handling this compound?
Q. Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of hydrazine vapors (TLV: 0.01 ppm) .
- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and splash goggles .
- Waste Disposal : Neutralize with dilute HCl before disposal to prevent explosive hydrazine salts .
Contradiction Note : While emphasizes air-sensitive handling, reports stability under inert atmospheres. Always prioritize hazard data from regulatory guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
